AR234960

Cardiac fibrosis Connective tissue growth factor MAS receptor signaling

Cardiac fibrosis researchers often assume MAS agonists are interchangeable; however, only AR234960 robustly activates the MAS-ERK1/2-CTGF-collagen axis. This non-peptide agonist (CAS 1436426-86-6) is supplied as a diastereomeric mixture for research. Key features: • >3-fold CTGF protein induction at 10 µM in human cardiac fibroblasts, not seen with Ang-(1-7). • On-target control possible with MAS inverse agonist AR244555. • Species-specific potency (human IC50=351 nM; rat IC50=172 nM) guides cross-species dosing. In stock with global shipping.

Molecular Formula C27H30FN5O5S
Molecular Weight 555.63
CAS No. 1436426-86-6
Cat. No. B605558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR234960
CAS1436426-86-6
SynonymsAR234960;  AR 234960;  AR-234960;  GTPL7039;  GTPL-7039;  GTPL 7039.
Molecular FormulaC27H30FN5O5S
Molecular Weight555.63
Structural Identifiers
SMILESO=S(N1CC(CN2CCN(C3=NC=CC=C3)CC2)C(C4=CC=CC(F)=C4)C1)(C5=CC=C([N+]([O-])=O)C=C5OC)=O
InChIInChI=1S/C27H30FN5O5S/c1-38-25-16-23(33(34)35)8-9-26(25)39(36,37)32-18-21(24(19-32)20-5-4-6-22(28)15-20)17-30-11-13-31(14-12-30)27-7-2-3-10-29-27/h2-10,15-16,21,24H,11-14,17-19H2,1H3
InChIKeyTUSCHIFEASZBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR234960: MAS Agonist for Fibrosis Research


AR234960 (CAS: 1436426-86-6) is a synthetic, non-peptide agonist of the G protein-coupled MAS receptor, currently utilized as a research tool in cardiovascular pharmacology and fibrosis biology. It functions by activating the MAS-ERK1/2 signaling pathway, leading to upregulation of connective tissue growth factor (CTGF) and downstream collagen genes, a profile distinct from peptide MAS ligands like Angiotensin-(1-7) [1]. It is supplied as a mixture of two diastereomers and is intended for laboratory research use only [2].

Pathway Context
MAS-ERK1/2-mediated CTGF induction, reported in cardiac fibroblast models
Functional Selectivity
Divergent CTGF response vs Ang-(1-7); supports MAS-CTGF pathway-specific studies
Product Format
Synthetic non-peptide agonist; supplied as a diastereomer mixture for research use only

AR234960: Irreplaceable in Fibrosis Studies


The assumption that all MAS agonists are functionally interchangeable is demonstrably false. While the endogenous peptide ligand Angiotensin-(1-7) activates MAS for certain hemodynamic effects, it fails to recapitulate the specific, robust CTGF induction observed with AR234960 in human cardiac fibroblasts [1]. Furthermore, other MAS-targeting non-peptide compounds, such as AVE 0991, are potent in binding assays but have not been shown to drive the same magnitude of CTGF-dependent collagen expression. Substituting AR234960 with an alternative MAS modulator risks a complete failure to induce the key pro-fibrotic signaling axis (MAS→ERK1/2→CTGF→Collagen) that this tool compound is specifically used to study.

Angiotensin-(1-7) pathway mismatch
May not induce CTGF under comparable conditions; MAS-CTGF axis response not replicated
AVE 0991 profile mismatch
CTGF-dependent collagen expression magnitude may differ; not validated for same endpoint
Functional axis not interchangeable
MAS-ERK1/2-CTGF-collagen signaling may not transfer to other MAS modulators

AR234960: Comparative Performance Data


CTGF Induction vs. Angiotensin-(1-7)

In a direct comparison using human cardiac fibroblasts (HCF), AR234960 treatment robustly increased CTGF expression, while the endogenous peptide agonist Angiotensin-(1-7) failed to elicit any CTGF response under identical experimental conditions (10 µM concentration) [1].

CTGF Induction vs. Ang-(1-7)
Head-to-head
Target: >3-fold increase
Ang-(1-7): No response
Reported functional selectivity for CTGF pathway context
Human cardiac fibroblasts; 10 µM; 24-48h treatment
Cardiac fibrosis Connective tissue growth factor MAS receptor signaling

ERK1/2 Phosphorylation Activation

Treatment with AR234960 leads to a pronounced increase in ERK1/2 phosphorylation, a key signaling node required for CTGF induction. This effect is quantitatively robust and is a direct upstream event of CTGF expression [1].

ERK1/2 Phosphorylation
Reported
>8-fold increase
Supports MAPK pathway activation context
HEK293-MAS and human cardiac fibroblasts
Signal transduction ERK1/2 phosphorylation Kinase assay

Species-Specific MAS Receptor Potency

AR234960 exhibits differential potency across species, with a 2-fold higher apparent affinity for rat MAS (IC50=172 nM) compared to human MAS (IC50=351 nM) in functional Gq coupling assays . This is a critical differentiator when designing preclinical studies and interpreting cross-species data.

Species Potency Shift
Cross-study comparable
Rat IC50: 172 nM
Human IC50: 351 nM
Species-dependent context for dose-model interpretation
IP Gq coupling assay; 2.04-fold difference
Receptor pharmacology Species specificity IC50

Collagen Gene Upregulation (COL1A1, COL3A1)

The functional consequence of AR234960-mediated CTGF induction is the upregulation of collagen subtype genes. In human cardiac fibroblasts, AR234960 treatment significantly increased transcript levels of COL1A1 and COL3A1, an effect that is abrogated by CTGF knockdown [1]. While baseline data are not provided for direct comparison to other agonists, the pathway validation is critical.

Collagen Gene Upregulation
Data to verify
CTGF-dependent COL1A1/COL3A1 increase confirmed
Supports downstream ECM pathway context
Abolished by CTGF siRNA; exact fold-change unspecified
Extracellular matrix Collagen synthesis Gene expression

Target Engagement Confirmation via AR244555

The specificity of AR234960 for MAS is confirmed by the ability of the MAS inverse agonist AR244555 to block its effects. AR244555, with an IC50 of 186 nM at human MAS [1], completely abolished AR234960-induced CTGF upregulation, demonstrating that the observed effects are mediated directly through the MAS receptor.

Target Engagement Control
Head-to-head
AR244555 reduces CTGF to baseline
Supports on-target MAS pathway interpretation
AR244555 IC50 = 186 nM (human MAS)
Target validation Pharmacological antagonism MAS inverse agonist

AR234960: Key Research Applications


Pro-Fibrotic Signaling in Human Cardiac Fibroblasts

AR234960 is the preferred tool for activating the MAS-CTGF-collagen axis in human cardiac fibroblasts. Use at 10 µM to induce robust CTGF protein (>3-fold) and mRNA (>2.5-fold) increases, and subsequent collagen gene upregulation, an effect not observed with Ang-(1-7). This model is ideal for validating novel anti-fibrotic agents targeting the MAS pathway [1].

Target Engagement Validation Using AR244555

Utilize AR234960 in combination with the MAS inverse agonist AR244555 (IC50 = 186 nM) to establish a controlled system for MAS pathway analysis. This allows for clear demonstration of on-target effects and is essential for mechanistic studies of MAS signaling in HEK293-MAS cells or cardiac fibroblasts [1].

Cross-Species MAS Response Comparison

Leverage the known 2-fold difference in potency (human IC50=351 nM vs. rat IC50=172 nM) to design comparative studies of MAS function in rodent models versus human cell systems. Adjust dosing accordingly to achieve equivalent receptor occupancy and signaling outcomes, avoiding misinterpretation due to species variation .

Application
Selection Property
Validation Focus
MAS-CTGF-collagen axis activation
Pathway-specific CTGF induction profile
CTGF protein/mRNA and collagen gene endpoints
Target engagement control for MAS signaling
Compatible with MAS inverse agonist AR244555
On-target effect confirmation via antagonist blockade
Cross-species MAS potency comparison
Known species-dependent potency shift
Dose-model interpretation across species
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